molecular formula C11H15NO2 B8604536 o-Acetamidomethylbenzyl methyl ether CAS No. 88032-04-6

o-Acetamidomethylbenzyl methyl ether

Cat. No.: B8604536
CAS No.: 88032-04-6
M. Wt: 193.24 g/mol
InChI Key: KNNVAKPMRHNJOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Acetamidomethylbenzyl methyl ether is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

88032-04-6

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N-[[2-(methoxymethyl)phenyl]methyl]acetamide

InChI

InChI=1S/C11H15NO2/c1-9(13)12-7-10-5-3-4-6-11(10)8-14-2/h3-6H,7-8H2,1-2H3,(H,12,13)

InChI Key

KNNVAKPMRHNJOJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=CC=CC=C1COC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

604 g (4 moles) of o-aminomethylbenzyl methyl ether were dissolved in 1,500 ml of toluene, and 408 g (4 moles) of acetic anhydride were added to the stirred and cooled solution at a rate such that 60° C. was not exceeded. Stirring was continued, the mixture was neutralized with 424 g of 25% strength sodium hydroxide solution, and the aqueous phase was separated off. When the organic phase was evaporated down, 656 g (85% of theory) of the acylated benzyl ether of melting point 67°-68° C. crystallized.
Quantity
604 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
408 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.